molecular formula C23H21N3O4 B277980 N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide

Cat. No.: B277980
M. Wt: 403.4 g/mol
InChI Key: RVRCCDMCQUDIOK-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is a complex organic compound that features a unique structure combining an oxazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and chemical biology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyclization of pyridine derivatives to form the oxazole ring. This can be achieved through dehydrative cyclization using reagents such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxybenzamide moiety differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H21N3O4/c1-3-12-29-17-7-4-6-15(13-17)22(27)25-18-14-16(9-10-19(18)28-2)23-26-21-20(30-23)8-5-11-24-21/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)

InChI Key

RVRCCDMCQUDIOK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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